molecular formula C10H12BrNO B1341753 2-(4-Bromophenyl)-2-methylpropanamide CAS No. 850144-81-9

2-(4-Bromophenyl)-2-methylpropanamide

Cat. No. B1341753
M. Wt: 242.11 g/mol
InChI Key: MNLVTOOFPHQBHB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropanamide is a chemical compound that is structurally related to various research compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar brominated amides and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated amides, such as the ones described in the papers, typically involves the reaction of appropriate bromoalkanoyl derivatives with other chemical entities. For instance, the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, leading to various products depending on the substitution pattern on the nitrogen atom . Additionally, base-promoted reactions with 2-bromo-2-methylpropanamides have been shown to afford oxazolidinones and spiro-oxazolidinones . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide.

Molecular Structure Analysis

The molecular structure of brominated amides is often characterized using X-ray diffraction techniques, which provide detailed information about the crystal packing and intermolecular interactions . For example, antipyrine derivatives with bromo substituents have been shown to crystallize in the monoclinic P21/c space group, with molecular sheets primarily formed by hydrogen bonds . Similarly, the molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which could be applied to 2-(4-Bromophenyl)-2-methylpropanamide to predict its structure and properties .

Chemical Reactions Analysis

The chemical reactivity of brominated amides can be complex, with various pathways possible depending on the reaction conditions and the structure of the starting materials. For example, photocyclization of N-(2-bromoalkanoyl) derivatives can lead to dehydrobromination, cyclization, and bromo-migration products . The base-promoted reactions of β-enaminones with 2-bromo-2-methylpropanamides result in the formation of oxazolidinones and spiro-oxazolidinones . These reactions highlight the potential for 2-(4-Bromophenyl)-2-methylpropanamide to undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be deduced from spectroscopic data, X-ray diffraction analysis, and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, have been calculated for related compounds . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antimicrobial activity of similar compounds has been evaluated, although they exhibited low activity against various strains of bacteria and fungi . These studies provide a foundation for understanding the properties of 2-(4-Bromophenyl)-2-methylpropanamide.

Scientific Research Applications

Photochemical Reactions

A study by Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. The research found that irradiation of these compounds leads to dehydrobromination, cyclization, and bromo-migration, producing various products that might have implications in synthetic chemistry and material science Nishio et al., 2005.

Structural and Theoretical Studies

Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone, revealing insights into its structure and energetically preferred conformation. Such studies are crucial for understanding the bioactive conformation of potential therapeutic agents Edafiogho et al., 2003.

Vibrational Spectroscopy

Viana et al. (2017) performed an experimental and quantum chemical investigation on a compound analogous to paracetamol, focusing on electronic properties and vibrational mode couplings. This research contributes to our understanding of molecular interactions and stability Viana et al., 2017.

Inhibition of Pyruvate Dehydrogenase Kinase

A study by Bebernitz et al. (2000) described the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. This research provides a foundation for developing new therapeutic agents targeting metabolic pathways Bebernitz et al., 2000.

Antimicrobial Activity

The synthesis and antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides were explored by Grishchuk et al. (2013), highlighting the potential use of these compounds in developing new antimicrobial agents. However, the study found that the introduction of pharmacophore groups into the aromatic ring did not significantly increase the antibacterial and antifungal activity of these compounds Grishchuk et al., 2013.

Safety And Hazards

The specific safety and hazards associated with 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have been analyzed for their safety and hazards15161718.


Future Directions

The future directions for research on 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have shown potential biological activity, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects192021.


Please note that the information provided is based on the available literature and may not be fully applicable to 2-(4-Bromophenyl)-2-methylpropanamide. Further research is needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVTOOFPHQBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590597
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropanamide

CAS RN

850144-81-9
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium trimethylsilanolate (purity: 90%)(250 g, 1,800 mmol) was added at room temperature to a solution of 100 g (450 mmol) of 1-bromo-4-(1-cyano-1-methylethyl)benzene (referential compound 1-1) in 1,000 ml of toluene with stirring in an argon stream and the mixture was stirred for 4.5 hours under a condition of heating to reflux. After the reaction was finished, the reaction solution was cooled down to room temperature and 500 ml of water was dropped thereinto. The mixed solution was stirred for 25 minutes at room temperature and the resulting solid was filtered off and washed with 400 ml of water to give 99 g of the title compound as white powder (yield: 92%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanenitrile (3.29 g) in toluene (33 mL) was added potassium trimethylsilanolate (8.37 g) portionwise. After being stirred at reflux temperature for 5 h, the reaction mixture was cooled to room temperature. Water(17 mL) was added to the mixture dropwise. Filtration gave the product (3.28 g, 92%). 1HNMR (CDCl3) 400 MHz δ: 7.49 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 5.52-4.93 (m, 2H), 1.57 (s, 6H).
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
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Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
92%

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